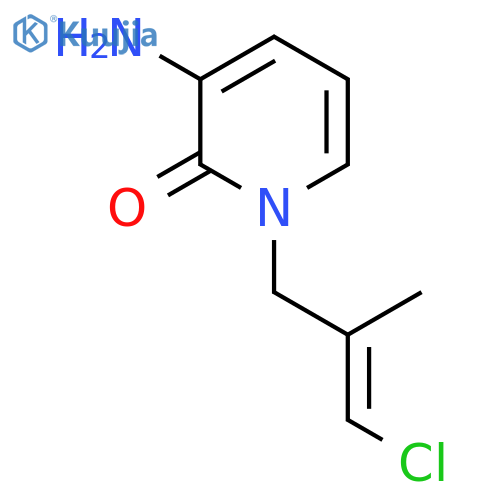Cas no 1704208-99-0 (3-amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-one)

1704208-99-0 structure
商品名:3-amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-one
3-amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-one 化学的及び物理的性質
名前と識別子
-
- 3-amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-one
- 1704208-99-0
- EN300-1106621
-
- インチ: 1S/C9H11ClN2O/c1-7(5-10)6-12-4-2-3-8(11)9(12)13/h2-5H,6,11H2,1H3/b7-5+
- InChIKey: FIMIJTZLWHDTCJ-FNORWQNLSA-N
- ほほえんだ: Cl/C=C(\C)/CN1C=CC=C(C1=O)N
計算された属性
- せいみつぶんしりょう: 198.0559907g/mol
- どういたいしつりょう: 198.0559907g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 305
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 46.3Ų
3-amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1106621-0.1g |
3-amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-one |
1704208-99-0 | 95% | 0.1g |
$867.0 | 2023-10-27 | |
| Enamine | EN300-1106621-2.5g |
3-amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-one |
1704208-99-0 | 95% | 2.5g |
$1931.0 | 2023-10-27 | |
| Enamine | EN300-1106621-1.0g |
3-amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-one |
1704208-99-0 | 1g |
$1414.0 | 2023-06-10 | ||
| Enamine | EN300-1106621-5.0g |
3-amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-one |
1704208-99-0 | 5g |
$4102.0 | 2023-06-10 | ||
| Enamine | EN300-1106621-5g |
3-amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-one |
1704208-99-0 | 95% | 5g |
$2858.0 | 2023-10-27 | |
| Enamine | EN300-1106621-10g |
3-amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-one |
1704208-99-0 | 95% | 10g |
$4236.0 | 2023-10-27 | |
| Enamine | EN300-1106621-10.0g |
3-amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-one |
1704208-99-0 | 10g |
$6082.0 | 2023-06-10 | ||
| Enamine | EN300-1106621-0.25g |
3-amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-one |
1704208-99-0 | 95% | 0.25g |
$906.0 | 2023-10-27 | |
| Enamine | EN300-1106621-1g |
3-amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-one |
1704208-99-0 | 95% | 1g |
$986.0 | 2023-10-27 | |
| Enamine | EN300-1106621-0.05g |
3-amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-one |
1704208-99-0 | 95% | 0.05g |
$827.0 | 2023-10-27 |
3-amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-one 関連文献
-
Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
-
Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
1704208-99-0 (3-amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-one) 関連製品
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
